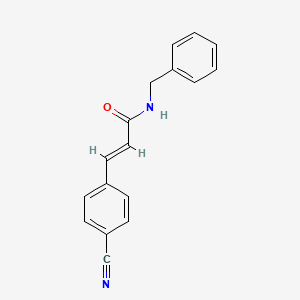

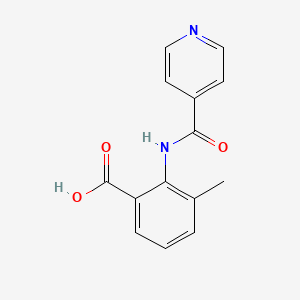

N-benzyl-3-(4-cyanophenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

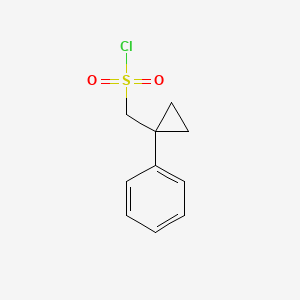

“N-benzyl-3-(4-cyanophenyl)prop-2-enamide” is a chemical compound with the molecular formula C17H14N2O . It has a molecular weight of 262.31 . This compound is typically available in powder form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (C6H5CH2-) attached to an amide functional group (CONH2), which is connected to a prop-2-enamide group (CH2=CHCONH2). This prop-2-enamide group is further connected to a 4-cyanophenyl group (C6H4CN) .Physical And Chemical Properties Analysis

“this compound” is a powder . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación

Stereoselective Synthesis

- Benzo[a]quinolizidines Synthesis : Ishibashi et al. (1999) reported the use of an enamide similar to N-benzyl-3-(4-cyanophenyl)prop-2-enamide in the stereoselective radical cascade approach for synthesizing benzo[a]quinolizidine stereoisomers. This study highlights the compound's utility in complex organic synthesis processes (Ishibashi, Inomata, Ohba, & Ikeda, 1999).

Mitosis Inhibition in Plant Cells

- Mitosis Inhibition : Merlin et al. (1987) explored derivatives of benzamide, closely related to this compound, demonstrating their role in inhibiting mitosis in plant cells. These findings are significant for understanding cell division processes in plants (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).

Antitumor Activity and Histone Deacetylase Inhibition

- Histone Deacetylase Inhibition : Zhou et al. (2008) described the synthesis and biological evaluation of a compound structurally similar to this compound, highlighting its role as a histone deacetylase inhibitor with potential antitumor activities (Zhou et al., 2008).

Synthesis of Nitrogen Heterocycles

- Nitrogen Heterocycles Assembly : Feltenberger et al. (2009) utilized enamides in a benzyne-[2 + 2] cycloaddition process. This research is crucial for the assembly of nitrogen heterocycles, demonstrating the compound's role in complex organic reactions (Feltenberger, Hayashi, Tang, Babiash, & Hsung, 2009).

Cyanide Detection

- Cyanide Detection : Sun, Wang, and Guo (2009) developed N-nitrophenyl benzamide derivatives for colorimetric detection of cyanide in aqueous environments, leveraging the compound's reactivity toward cyanide (Sun, Wang, & Guo, 2009).

Antiviral Properties

- Inhibiting Zika Virus Replication : Riva et al. (2021) discovered that a derivative of this compound, specifically (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide, is a potent inhibitor of Zika virus replication. This compound inhibits the formation of viral replication compartments, highlighting its potential in antiviral drug development (Riva et al., 2021).

Chiral Synthesis and Stereochemistry

- Enantioselective Synthesis : Saha and Schneider (2015) demonstrated the use of chiral catalysts to facilitate the enantioselective synthesis of benzoxanthenes using enamides. This study is significant for chiral synthesis in pharmaceutical and chemical industries (Saha & Schneider, 2015).

Propiedades

IUPAC Name |

(E)-N-benzyl-3-(4-cyanophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-12-15-8-6-14(7-9-15)10-11-17(20)19-13-16-4-2-1-3-5-16/h1-11H,13H2,(H,19,20)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRJKPRIEGPAQT-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B2955756.png)

![4-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2955761.png)

![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)

![(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide](/img/structure/B2955764.png)

![7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2955768.png)

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)